2-(Trifluoroacetyl)thiophene

Catalog No.
S705475
CAS No.
651-70-7
M.F
C6H3F3OS
M. Wt
180.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Trifluoroacetyl)thiophene

CAS Number

651-70-7

Product Name

2-(Trifluoroacetyl)thiophene

IUPAC Name

2,2,2-trifluoro-1-thiophen-2-ylethanone

Molecular Formula

C6H3F3OS

Molecular Weight

180.15 g/mol

InChI

InChI=1S/C6H3F3OS/c7-6(8,9)5(10)4-2-1-3-11-4/h1-3H

InChI Key

CZYKJGCKVBXLGF-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)C(F)(F)F

Canonical SMILES

C1=CSC(=C1)C(=O)C(F)(F)F

The exact mass of the compound 2-(Trifluoroacetyl)thiophene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(Trifluoroacetyl)thiophene (CAS 651-70-7) is a highly electrophilic, fluorinated heterocyclic building block primarily procured for the synthesis of trifluoromethylated pharmaceuticals and advanced materials [1]. Unlike standard acetylthiophenes, the strong electron-withdrawing nature of the trifluoroacetyl group supercharges the carbonyl carbon, making it a highly effective electrophile for rapid carbon-carbon bond formation [2]. Furthermore, its favorable volatility profile and non-genotoxic classification make it a highly processable and scalable precursor for industrial applications [3].

Buyers cannot simply substitute 2-(Trifluoroacetyl)thiophene with its non-fluorinated analog, 2-acetylthiophene, and attempt late-stage fluorination, as such pathways are notoriously low-yield and require hazardous reagents [1]. Furthermore, substituting it with aliphatic trifluoromethyl ketones (e.g., 1,1,1-trifluoro-3-phenylpropan-2-one) leads to severe process inefficiencies; aliphatic analogs are highly prone to enolization and self-condensation under basic conditions, which drastically reduces target yields and necessitates expensive Lewis acid additives like CeCl3 [2]. The structural lack of alpha-protons on the trifluoromethyl side of 2-(Trifluoroacetyl)thiophene ensures that the molecule acts strictly as an electrophile, preventing these yield-destroying side reactions [3].

Electrophilic Activation and Aldol Condensation Yield

The strong electron-withdrawing effect of the trifluoromethyl group renders the carbonyl carbon of 2-(Trifluoroacetyl)thiophene highly electrophilic, allowing it to achieve near-quantitative yields in aldol reactions without the competing enolization seen in aliphatic analogs [1].

Evidence DimensionAldol addition yield with in situ generated difluoroenolates
Target Compound Data88-95% yield (complete within 10 min)
Comparator Or BaselineAliphatic trifluoromethyl ketones (e.g., 1,1,1-trifluoro-3-phenylpropan-2-one) (63% yield, requires CeCl3 additive)
Quantified Difference>25% yield improvement and elimination of self-condensation byproducts
ConditionsLHMDS-promoted reaction in THF at 0 °C

Enables the rapid, scalable synthesis of complex polyfluorinated building blocks without requiring expensive Lewis acid additives or extensive chromatographic purification.

Thermal Volatility for Downstream Purification

Despite having a significantly higher molecular weight than its non-fluorinated analog, 2-(Trifluoroacetyl)thiophene exhibits a markedly lower boiling point due to the disruption of intermolecular interactions by the perfluoroalkyl group .

Evidence DimensionBoiling Point at 760 mmHg
Target Compound Data163-165 °C (MW: 180.14 g/mol)
Comparator Or Baseline2-Acetylthiophene: 214 °C (MW: 126.17 g/mol)
Quantified Difference~50 °C reduction in boiling point despite a 42% increase in molecular mass
ConditionsStandard atmospheric pressure

Facilitates highly efficient removal of unreacted starting material via vacuum distillation, lowering the thermal budget and preventing degradation of sensitive downstream intermediates.

Genotoxicity Profile and Scale-Up Safety

Thiophene derivatives can sometimes form reactive epoxides or sulfoxides via CYP450 metabolism, leading to DNA alkylation; however, predictive structure-activity models classify 2-(Trifluoroacetyl)thiophene as non-genotoxic, differentiating it from other substituted thiophenes [1].

Evidence DimensionGenotoxic liability (CSAR predictive modeling)
Target Compound DataClassified as non-genotoxic (-)
Comparator Or Baseline1-(2-Thienyl)-1-propanone: Classified with genotoxic (+) liabilities
Quantified DifferenceAbsence of mutagenic epoxide/sulfoxide metabolite formation
ConditionsClassification structure-activity relationship (CSAR) based on CYP450 metabolism pathways

Significantly reduces Environmental, Health, and Safety (EHS) compliance costs and handling risks during multi-kilogram industrial scale-up.

Diastereoselective Reduction Suitability

The aldol adducts derived from 2-(Trifluoroacetyl)thiophene are highly amenable to stereoselective reduction, allowing the ketone to be reduced to the corresponding 1,3-diol with excellent diastereomeric enrichment using DIBAL, whereas standard heterogeneous hydrogenation yields a racemic mixture [1].

Evidence DimensionDiastereomeric ratio (syn/anti) of 1,3-diol reduction products
Target Compound Data3.1:1 syn/anti ratio (98% overall yield with DIBAL)
Comparator Or BaselineHeterogeneous hydrogenation (10 mol % Pd/C): 1:1 syn/anti ratio
Quantified Difference>3-fold enhancement in diastereoselectivity using directed hydride reduction
ConditionsDIBAL reduction in anhydrous THF at -78 °C vs. Pd/C hydrogenation

Provides a reliable, high-yield pathway for procuring specific stereoisomers of fluorinated heterocycles required in advanced pharmaceutical formulations.

Synthesis of Polyfluorinated Pharmaceutical Intermediates

Where rapid, additive-free aldol condensation is required to build CF3-containing heterocycles, this compound is the right choice due to its extreme electrophilicity and resistance to self-condensation [1].

Distillation-Purified Industrial Scale-Up

Where downstream purification must avoid chromatography, the compound's unusually low boiling point (163 °C) allows for cost-effective vacuum stripping of excess reagents without causing thermal degradation of the product .

Procurement for Chiral Fluorinated Libraries

Where the downstream adducts must undergo highly diastereoselective reductions, this building block is highly suitable because its derivatives can be reduced via DIBAL to isolate specific syn/anti isomers in near-quantitative yields [2].

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

651-70-7

Wikipedia

2-(Trifluoroacetyl)thiophene

Dates

Last modified: 08-15-2023
Fu et al. beta-Carbon activation of saturated carboxylic esters through N-heterocyclic carbene organocatalysis. Nature Chemistry, doi: 10.1038/nchem.1710, published online 21 July 2013 http://www.nature.com/nchem

Explore Compound Types